N-[(3,5-dimethoxyphenyl)methyl]-4-methylcyclohexan-1-amine
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Overview
Description
N-[(3,5-dimethoxyphenyl)methyl]-4-methylcyclohexan-1-amine is a chemical compound with the molecular formula C16H25NO2 and a molecular weight of 263.3752 g/mol . This compound is characterized by the presence of a cyclohexane ring substituted with a methyl group and an amine group, as well as a phenyl ring substituted with two methoxy groups at the 3 and 5 positions .
Preparation Methods
The synthesis of N-[(3,5-dimethoxyphenyl)methyl]-4-methylcyclohexan-1-amine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Chemical Reactions Analysis
N-[(3,5-dimethoxyphenyl)methyl]-4-methylcyclohexan-1-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve nucleophiles such as halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(3,5-dimethoxyphenyl)methyl]-4-methylcyclohexan-1-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential interactions with various biological targets, including enzymes and receptors . In medicine, it is investigated for its potential therapeutic effects, such as its ability to modulate neurotransmitter activity . In industry, it is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-[(3,5-dimethoxyphenyl)methyl]-4-methylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. This compound can bind to receptors or enzymes, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
N-[(3,5-dimethoxyphenyl)methyl]-4-methylcyclohexan-1-amine can be compared with other similar compounds, such as 3,4-dimethoxyphenethylamine and 5-amino-N-(3,5-dimethoxyphenyl)-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide . These compounds share structural similarities, such as the presence of methoxy-substituted phenyl rings, but differ in their specific functional groups and overall molecular structure. The uniqueness of this compound lies in its specific combination of a cyclohexane ring and a methoxy-substituted phenyl ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]-4-methylcyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-12-4-6-14(7-5-12)17-11-13-8-15(18-2)10-16(9-13)19-3/h8-10,12,14,17H,4-7,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQSVRPYPHJCDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NCC2=CC(=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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